molecular formula C8H6ClNOS B8719144 2H-1,4-Benzothiazin-3(4H)-one, 2-chloro- CAS No. 55043-49-7

2H-1,4-Benzothiazin-3(4H)-one, 2-chloro-

Cat. No. B8719144
M. Wt: 199.66 g/mol
InChI Key: ONZFKCLIDSARQT-UHFFFAOYSA-N
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Patent
US05310737

Procedure details

Anhydrous ammonia gas was bubbled for one hour through a suspension of 500 mg (2.5 mmol) of 2-chloro-3,4-dihydro-3-oxo-2H-1,4-benzothiazine (prepared by the method of Worley, et al; J. Org. Chem., 40, 1731-1734 (1975)) in 5 mL of methylene chloride. The mixture was filtered through Celite and the filtrate evaporated under vacuum. The residue was triturated with 20 mL of chloroform, filtered and the filtrate evaporated under vacuum. Purification by flash chromatography on silica, eluting with ethyl acetate, afforded 185 mg (1.0 mmol, 41%) of the product. 1H NMR (200 MHz, CDCl3): 2.00 (br s,2H), 4.68 (br s,1H), 6.9-7.4 (m,4H), 9.05 (br s,1H). FAB-MS: calculated for C8H8N2OS 180; found 181 (M+h,54%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
[NH3:1].Cl[CH:3]1[C:8](=[O:9])[NH:7][C:6]2[CH:10]=[CH:11][CH:12]=[CH:13][C:5]=2[S:4]1>C(Cl)Cl>[NH2:1][CH:3]1[C:8](=[O:9])[NH:7][C:6]2[CH:10]=[CH:11][CH:12]=[CH:13][C:5]=2[S:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1SC2=C(NC1=O)C=CC=C2
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the method of Worley, et al
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was triturated with 20 mL of chloroform
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica
WASH
Type
WASH
Details
eluting with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC1SC2=C(NC1=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mmol
AMOUNT: MASS 185 mg
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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